(S)-Ácido 4-amino-2-((etoxicarbonil)amino)-4-oxobutanoico

Descripción general

Descripción

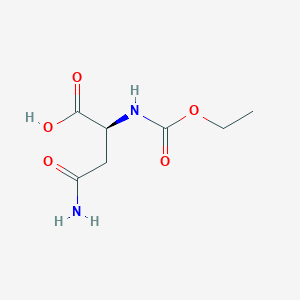

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes an amino group, an ethoxycarbonyl group, and a keto group, making it a versatile intermediate in synthetic organic chemistry.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid serves as an essential building block in the synthesis of bioactive compounds. Its structural features allow it to mimic natural amino acids, making it suitable for designing peptide-based drugs. Research has indicated its potential in developing therapeutic agents for conditions such as cancer and metabolic disorders due to its ability to modulate biological pathways.

1.2 Enzyme Inhibition

Studies have shown that derivatives of this compound can act as enzyme inhibitors, particularly in pathways involving amino acid metabolism. By inhibiting specific enzymes, these compounds can be utilized to regulate metabolic processes, offering a therapeutic approach for diseases linked to metabolic dysregulation.

Chemical Synthesis

2.1 Chiral Synthesis

The compound's chiral nature makes it a valuable precursor in asymmetric synthesis. It can be used to produce other chiral compounds through various chemical reactions, including coupling reactions and cyclizations. This property is particularly useful in synthesizing pharmaceuticals that require specific stereochemistry for efficacy.

2.2 Peptide Synthesis

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid can be incorporated into peptide chains to enhance their stability and bioactivity. Its use in solid-phase peptide synthesis has been documented, where it contributes to the formation of peptides with improved pharmacokinetic properties.

Biochemical Research

3.1 Metabolic Studies

In biochemical research, this compound is utilized to study metabolic pathways involving asparagine and other amino acids. By tracing its incorporation into proteins or metabolites, researchers can gain insights into amino acid metabolism and its implications in human health.

3.2 Protein Engineering

The compound's ability to modify the properties of peptides makes it an important tool in protein engineering. It can be used to create modified proteins with enhanced functionality or stability, which are crucial for therapeutic applications.

Case Studies and Research Findings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia to yield an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another method involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide .

Industrial Production Methods

Industrial production of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The Strecker synthesis is particularly favored due to its simplicity and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, such as hydroxylated, aminated, and esterified compounds.

Mecanismo De Acción

The mechanism of action of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Its effects are mediated through binding to active sites and altering the conformation and activity of target proteins .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other amino acid derivatives such as N-Boc-amino acids and amino esters . These compounds share structural features like the amino and carboxyl groups but differ in their side chains and functional groups.

Uniqueness

What sets (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Conclusion

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is a versatile and important compound in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Actividad Biológica

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, commonly referred to as ethyl 4-amino-2-(ethoxycarbonylamino)-4-oxobutanoate, is a compound with significant biological activity that has garnered attention in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula: C7H12N2O5

- Molecular Weight: 204.18 g/mol

- CAS Number: 16639-91-1

- Structure: The compound features an amino acid backbone with ethoxycarbonyl and keto functionalities, contributing to its unique reactivity and biological interactions.

Research indicates that (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid may influence various biochemical pathways:

- Inhibition of Enzyme Activity: The compound has been studied for its potential to inhibit specific proteases involved in immune responses. For instance, it has shown promise in modulating the activity of SPPL2a, an intramembrane protease implicated in antigen processing and presentation. Inhibition of SPPL2a can lead to reduced activation of B cells and dendritic cells, which may be beneficial in treating autoimmune diseases .

- Impact on Cell Signaling: The compound's interaction with signaling pathways such as PI3K/Akt has been noted, where it may affect cell survival and apoptosis mechanisms. This suggests a role in regulating immune cell functions and potentially mitigating inflammatory responses .

Antimicrobial Properties

Studies have reported that derivatives of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It appears to exert protective effects on neuronal cells under stress conditions, possibly through the modulation of oxidative stress pathways . This opens avenues for exploring its use in neurodegenerative diseases.

Data Tables

The following table summarizes key research findings related to the biological activity of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid:

Case Studies

-

Autoimmune Disease Treatment:

A study focused on the effects of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid on mouse models with induced autoimmune conditions demonstrated a significant reduction in disease severity when treated with the compound. The mechanism was linked to its ability to inhibit SPPL2a activity, leading to decreased antigen presentation by dendritic cells. -

Neuroprotection in Models of Oxidative Stress:

In cellular models simulating neurodegenerative conditions, (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid showed a marked reduction in apoptosis rates among neuronal cells exposed to oxidative stressors. This suggests a potential role in therapeutic strategies for diseases like Alzheimer's or Parkinson's.

Propiedades

IUPAC Name |

(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORYXPTWPIKBDE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427372 | |

| Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16639-91-1 | |

| Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.